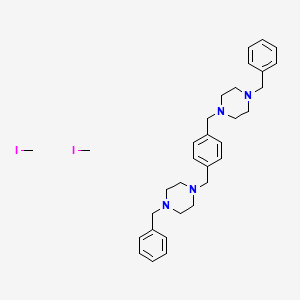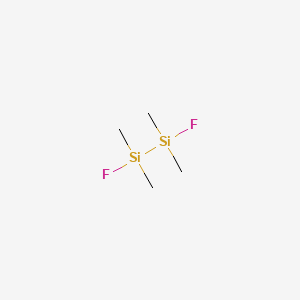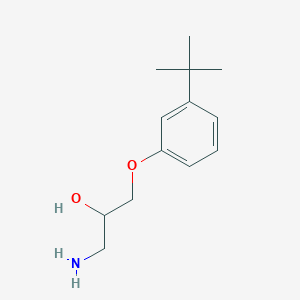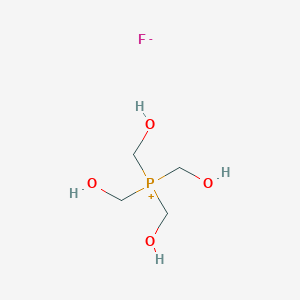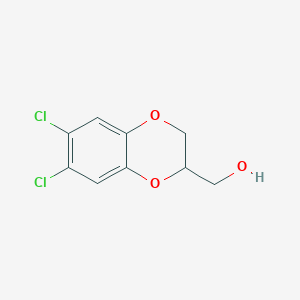
6,7-Dichloro-1,4-benzodioxan-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-1,4-benzodioxan-2-methanol is a chemical compound with the molecular formula C9H8Cl2O3 It is characterized by the presence of two chlorine atoms, a benzodioxane ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the use of chlorine in ethanol and acetic acid, followed by purification steps involving solvents like ethyl acetate and methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient chlorination techniques and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
6,7-Dichloro-1,4-benzodioxan-2-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzodioxane ring.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6,7-Dichloro-1,4-benzodioxan-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
作用機序
The mechanism of action of 6,7-Dichloro-1,4-benzodioxan-2-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzodioxane ring allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: Lacks the chlorine atoms and methanol group, making it less reactive in certain chemical reactions.
6,7-Dichloro-1,4-benzodioxane: Similar structure but without the methanol group, affecting its solubility and reactivity.
2,3-Dihydro-1,4-benzodioxin: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
6,7-Dichloro-1,4-benzodioxan-2-methanol is unique due to the combination of chlorine atoms and a methanol group on the benzodioxane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
2164-37-6 |
|---|---|
分子式 |
C9H8Cl2O3 |
分子量 |
235.06 g/mol |
IUPAC名 |
(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-1-8-9(2-7(6)11)14-5(3-12)4-13-8/h1-2,5,12H,3-4H2 |
InChIキー |
YSKZPQPJOWLVSP-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC(=C(C=C2O1)Cl)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



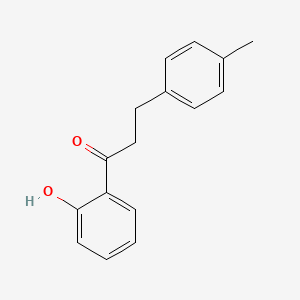
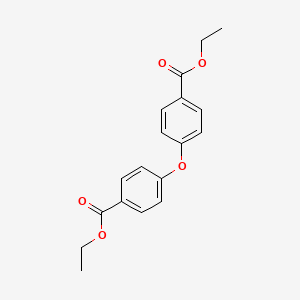


![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
